Cas no 82064-83-3 ([(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-Hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate)

[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-Hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate structure
82064-83-3 structure
Product name:[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-Hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate
CAS No:82064-83-3
MF:C39H68O7
MW:648.953033447266
CID:987401
PubChem ID:441645

[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-Hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate Chemical and Physical Properties

Names and Identifiers

    • uvaricin
    • [(1S)-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate
    • [(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-Hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-y
    • C08572
    • CHEBI:9916
    • (+)-UVARICIN
    • DTXSID501043967
    • (1S)-1-[(2R,2'R,5R,5'R)-5'-[(1R)-1-Hydroxy-13-[(5S)-5-methyl-2-oxo-2,5-dihydrofuran-3-yl]tridecyl]-[2,2'-bioxolan]-5-yl]undecyl acetate
    • YGW6MN47BB
    • 2(5H)-FURANONE, 3-(13-(5-(1-(ACETYLOXY)UNDECYL)OCTAHYDRO(2,2-BIFURAN)-5-YL)-13-HYDROXYTRIDECYL)-5-METHYL-, (2R-(2.ALPHA.(2R*,5R*(S*)),5.BETA.(R*(S*))))-
    • 2(5H)-FURANONE, 3-((13R)-13-((2R,2R,5R,5R)-5-((1S)-1-(ACETYLOXY)UNDECYL)OCTAHYDRO(2,2-BIFURAN)-5-YL)-13-HYDROXYTRIDECYL)-5-METHYL-, (5S)-
    • Q2481797
    • CHEMBL504329
    • 145165-09-9
    • SCHEMBL5881208
    • [(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-Hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate
    • Inchi: 1S/C39H68O7/c1-4-5-6-7-8-15-18-21-24-35(44-31(3)40)36-27-28-38(46-36)37-26-25-34(45-37)33(41)23-20-17-14-12-10-9-11-13-16-19-22-32-29-30(2)43-39(32)42/h29-30,33-38,41H,4-28H2,1-3H3/t30-,33+,34?,35-,36+,37+,38+/m0/s1
    • InChI Key: JQOYPOSGHDJFLI-SZANTZNSSA-N
    • SMILES: O1[C@@H]([C@H](CCCCCCCCCC)OC(C)=O)CC[C@@H]1[C@H]1CCC([C@@H](CCCCCCCCCCCCC2C(=O)O[C@@H](C)C=2)O)O1

Computed Properties

  • Exact Mass: 648.49650450g/mol
  • Monoisotopic Mass: 648.49650450g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 27
  • Complexity: 872
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 91.3
  • XLogP3: 11.8

[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-Hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate Related Literature

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.